molecular formula C7H17O7P B15351389 Tetrakis(hydroxymethyl)phosphonium lactate CAS No. 39686-78-7

Tetrakis(hydroxymethyl)phosphonium lactate

Cat. No.: B15351389
CAS No.: 39686-78-7
M. Wt: 244.18 g/mol
InChI Key: WDKVGYVKKWRCAW-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium lactate (THP Lactate) is an organophosphonium salt belonging to a family of tetrakis(hydroxymethyl) phosphonium (THP) compounds valued for their reactivity and water solubility . While specific studies on the lactate salt are less common in public literature, its properties and applications are well-understood through extensive research on its analogs, primarily tetrakis(hydroxymethyl)phosphonium chloride (THPC) and sulfate (THPS) . These compounds are recognized for their role as key precursors in textile finishing. A prominent application is in the production of durable flame-retardant finishes for cotton and cellulosic fabrics through processes like the Proban® process, which involves pre-polymerization with urea followed by ammonia fumigation to create insoluble polymers within the fabric . This finish is highly effective and withstands repeated laundering . Beyond flame retardancy, THP compounds exhibit potent biocidal activity. Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) is widely used as a broad-spectrum microbiocide in industrial water systems and oilfield operations to control microbial growth . Its mechanism of action as a biocide is an area of active research. Studies indicate that THPS can induce an acute phase response in the liver and disrupt fat metabolism, with hepatotoxicity observed in rodent models . Further research has shown that its teratogenicity in rabbits may be linked to the disruption of vitamin A (retinol) homeostasis, altering the expression of proteins critical for retinoid metabolism and transport . From a chemical perspective, THP salts are typically synthesized by the reaction of phosphine with formaldehyde in the presence of an acid . The lactate salt shares the characteristic phosphonium cation structure, where a central phosphorus atom is bonded to four hydroxymethyl groups, conferring high water solubility . The anion, in this case lactate, can influence properties like solubility and compatibility in various formulations. This reagent is intended For Research Use Only (RUO) and is a vital tool for scientists developing new flame-retardant materials, studying biocidal mechanisms, and exploring novel organophosphorus chemistry.

Properties

CAS No.

39686-78-7

Molecular Formula

C7H17O7P

Molecular Weight

244.18 g/mol

IUPAC Name

2-hydroxypropanoate;tetrakis(hydroxymethyl)phosphanium

InChI

InChI=1S/C4H12O4P.C3H6O3/c5-1-9(2-6,3-7)4-8;1-2(4)3(5)6/h5-8H,1-4H2;2,4H,1H3,(H,5,6)/q+1;/p-1

InChI Key

WDKVGYVKKWRCAW-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])O.C(O)[P+](CO)(CO)CO

Origin of Product

United States

Biological Activity

Tetrakis(hydroxymethyl)phosphonium lactate (THPL) is a member of the tetrakis(hydroxymethyl)phosphonium salts family, which has garnered attention for its diverse biological activities and applications in various fields, including biocidal applications and potential therapeutic uses. This article reviews the biological activity of THPL, highlighting its mechanisms of action, toxicity, and relevant case studies.

The biological activity of THPL is primarily attributed to its ability to interact with cellular components, leading to various physiological effects. Key mechanisms include:

  • Cell Membrane Disruption : THPL has been shown to alter the integrity of microbial cell membranes, leading to cell lysis. This property is particularly relevant in its use as a biocide in industrial applications.
  • Inhibition of Biofilm Formation : Studies indicate that THPL can inhibit the formation of biofilms by certain bacteria, enhancing its efficacy in controlling microbial growth in various environments .
  • Modulation of Retinoid Metabolism : Research has suggested that THPL may interfere with vitamin A homeostasis, which is crucial for numerous biological processes. This interaction could lead to teratogenic effects as observed in animal studies .

Toxicological Profile

The toxicological effects of THPL have been extensively studied, revealing significant insights into its safety profile:

  • Acute Toxicity : Studies indicate that the acute oral toxicity (LD50) for related compounds ranges from 161 to 282 mg/kg in rats . While specific data for THPL is limited, related tetrakis compounds exhibit similar toxicological characteristics.
  • Chronic Toxicity : Long-term exposure studies have revealed hepatotoxic effects, including liver vacuolization and degeneration in laboratory animals . These findings raise concerns about the chronic exposure risks associated with THPL.

Case Study 1: Teratogenic Effects

A study investigated the effects of THPL on pregnant rabbits, focusing on its impact on vitamin A metabolism. The results indicated a marked reduction in food intake and adverse liver changes, leading to reduced retinol concentrations and increased birth defects . Specifically, changes in protein expression related to retinoid transport were noted, suggesting a mechanism for the observed teratogenic effects.

Case Study 2: Biofilm Dispersal

In another study, THPL was combined with D-methionine to enhance biofilm dispersal in Desulfovibrio vulgaris. The combination demonstrated a synergistic effect, significantly reducing biofilm formation compared to either agent alone . This finding highlights the potential utility of THPL in managing microbial populations in industrial settings.

Data Tables

Study Organism/Model Dosage Findings
Study 1Pregnant rabbits13.8 - 46 mg/kgReduced food intake; liver toxicity; teratogenic defects observed.
Study 2Desulfovibrio vulgaris50 ppm THPL + 100 ppm D-methionineSignificant reduction in biofilm formation; enhanced dispersal effect.
Study 3RatsVarious doses (up to 300 mg/kg)Acute toxicity; liver vacuolization and degeneration noted.

Comparison with Similar Compounds

Structural and Chemical Properties

Property THP-Lactate (Inferred) THPS (C₈H₂₄O₁₂P₂S) THPC (C₄H₁₂ClO₄P)
Molecular Formula Not explicitly reported C₈H₂₄O₁₂P₂S C₄H₁₂ClO₄P
Anion Lactate (C₃H₅O₃⁻) Sulfate (SO₄²⁻) Chloride (Cl⁻)
Solubility High (predicted) Highly water-soluble Water-soluble
Stability Moderate (pH-sensitive) Stable under neutral conditions Sensitive to alkaline hydrolysis
Key Applications Potential biocidal/textile uses Flame retardants, oilfield biocides Radiography gel dosimeters

Key Observations :

  • Anion Influence : The lactate anion may enhance biodegradability compared to sulfate or chloride, reducing environmental persistence .
  • Reactivity : THPC’s chloride group increases susceptibility to hydrolysis under alkaline conditions, limiting its use in high-pH environments. THPS and THP-lactate, with sulfate and lactate anions, are likely more stable in such settings .

Functional Performance

Flame Retardancy
  • THPS : Widely used in textiles and paper due to its ability to form covalent bonds with cellulose, providing durable flame resistance .
  • THP-Lactate: Limited data exist, but the lactate moiety could improve adhesion to organic substrates, enhancing flame-retardant efficacy in polymers or coatings.
Biocidal Activity
  • THPS : Effective in oilfield water treatment, with broad-spectrum activity against sulfate-reducing bacteria at 50–100 ppm concentrations .
  • THPC : Less utilized as a biocide due to higher toxicity and regulatory restrictions .
  • THP-Lactate : May offer lower mammalian toxicity while retaining antimicrobial properties, though empirical studies are lacking.

Toxicity and Environmental Impact

Parameter THP-Lactate THPS THPC
Acute Toxicity (LD₅₀) Not reported 1,200 mg/kg (rat, oral) 350 mg/kg (rat, oral)
Environmental Fate Likely biodegradable Slow degradation Rapid hydrolysis to formaldehyde
Regulatory Status Understudied EPA-approved for oilfields Restricted in EU due to toxicity

Critical Gaps :

  • Systematic comparisons of THP-lactate’s toxicity and environmental impact are absent. THPS and THPC data suggest trade-offs between efficacy and safety, which THP-lactate might balance .

Research and Industrial Relevance

  • THPS Dominance : THPS remains the industry standard for biocidal and flame-retardant applications due to its proven stability and regulatory acceptance .
  • THPC Niche Use: THPC’s role in gel dosimeters (e.g., nanoparticle-enhanced radiotherapy) highlights its precision in radiation dose measurement, though its toxicity limits broader adoption .
  • THP-Lactate Potential: The lactate derivative could address sustainability concerns but requires rigorous testing to validate performance and safety.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of THP-L for consistent purity and yield?

  • Methodological Answer : Synthesis optimization should focus on controlling reactant stoichiometry (e.g., hydroxymethylphosphonium precursors and lactic acid), pH adjustments (basic conditions for stable complexation), and temperature regulation (room temperature to avoid decomposition). Post-synthesis purification via vacuum distillation or column chromatography can enhance purity. Monitor reaction progress using <sup>31</sup>P NMR to confirm phosphonium-lactate bond formation .

Q. What analytical techniques are most effective for characterizing THP-L stability under varying environmental conditions?

  • Methodological Answer : Use UV-Vis spectroscopy to track absorbance changes (e.g., 250–300 nm for phosphonium complexes) and fluorescence spectroscopy to detect degradation byproducts. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can assess colloidal stability in aqueous solutions. For thermal stability, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended .

Q. What safety protocols are critical for handling THP-L in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact. Store THP-L in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize oxidation. Emergency procedures should include immediate rinsing with water for eye/skin exposure and consultation with safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of THP-L across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell line-specific metabolic activity or varying experimental conditions. Standardize assays by:

  • Using identical exposure times (e.g., 24–48 hours) and concentrations (IC50 determination via MTT assays).
  • Incorporating positive controls (e.g., cisplatin) and validating results with orthogonal methods like flow cytometry for apoptosis/necrosis differentiation .

Q. What computational approaches are suitable for modeling THP-L’s interactions with biomolecules?

  • Methodological Answer : Employ density functional theory (DFT) to simulate THP-L’s electronic structure and molecular dynamics (MD) to study its binding kinetics with proteins (e.g., albumin). Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can THP-L’s redox behavior in aqueous systems be mechanistically studied?

  • Methodological Answer : Use cyclic voltammetry (CV) to identify oxidation/reduction peaks under controlled pH (4–10). Couple this with electron paramagnetic resonance (EPR) to detect free radical intermediates. Compare results with THPC or THPS analogs to isolate lactate-specific effects .

Data Contradiction Analysis

Q. Why do studies report conflicting results on THP-L’s aquatic toxicity?

  • Analysis : Variability in test organisms (e.g., Daphnia magna vs. algae), exposure durations, and metabolite interference (e.g., lactate biodegradation) may cause discrepancies. Harmonize testing protocols per OECD guidelines (e.g., Test No. 201/202) and include mass spectrometry (LC-MS) to quantify residual THP-L vs. degradation products .

Methodological Tables

Technique Application Key Parameters Reference
<sup>31</sup>P NMRConfirm phosphonium-lactate bond formationChemical shift: 20–30 ppm (P-O bonding)
Cyclic Voltammetry (CV)Redox potential measurementScan rate: 50–100 mV/s, pH 7.4 buffer
MTT AssayCytotoxicity profilingIncubation: 24 h, λ = 570 nm detection

Key Research Gaps

  • Stability in Biological Matrices : Limited data exist on THP-L’s half-life in serum or microbial-rich environments. Future studies should use radiolabeled <sup>14</sup>C-THP-L to track degradation pathways .
  • Structure-Activity Relationships : Systematic comparisons of THP-L with THPC/THPS are needed to isolate lactate’s role in modulating bioactivity .

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